6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one
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Overview
Description
6,9,9-Trimethylspiro[45]deca-3,6-dien-2-one is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a distinct three-dimensional shape
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one typically involves the use of modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. A Pd-catalyzed decarboxylative strategy is employed, which can be performed at room temperature and generates carbon dioxide as the sole by-product . This method allows for the construction of spirocyclic compounds with high diastereo- and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of spirocyclic compound synthesis can be applied. Industrial production would likely involve scalable catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,9,9-Trimethylspiro[3.6]deca-5,7-dien-1-one
- 9-tert-Butyl-1-oxaspiro[4.5]deca-6,9-dien-2,8-dione
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Uniqueness
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one is unique due to its specific spiro linkage and the presence of three methyl groups, which confer distinct chemical properties and reactivity. Its conjugated diene system also contributes to its versatility in various chemical reactions and applications.
Properties
CAS No. |
80359-35-9 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
7,7,10-trimethylspiro[4.5]deca-3,9-dien-2-one |
InChI |
InChI=1S/C13H18O/c1-10-4-6-12(2,3)9-13(10)7-5-11(14)8-13/h4-5,7H,6,8-9H2,1-3H3 |
InChI Key |
GEKQPXUUDRQJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC12CC(=O)C=C2)(C)C |
Origin of Product |
United States |
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